N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines thiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and pyrimidine rings, followed by their fusion and subsequent functionalization.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea.
Fusion of Rings: The thiazole and pyrimidine rings are fused together through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and heat.
Reduction: NaBH4, LiAlH4, ethanol (EtOH), and low temperatures.
Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, binding to their active sites and inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their antimicrobial and anti-inflammatory properties.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which are widely used in medicinal chemistry for their antiviral and anticancer activities.
Thiazolopyrimidine Derivatives: Compounds that combine both thiazole and pyrimidine rings, similar to the compound , and are investigated for their broad-spectrum biological activities.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N4O2S2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H18N4O2S2/c1-8-9(2)24-15-17-6-10(13(22)20(8)15)12(21)19-14-18-11(7-23-14)16(3,4)5/h6-7H,1-5H3,(H,18,19,21) |
InChI Key |
OKWPPNXLEXSWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=CS3)C(C)(C)C)C |
Origin of Product |
United States |
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